3,5-dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide
Description
This compound features a benzamide core substituted with two nitro groups at the 3,5-positions and a trichloroethylamine moiety linked to a naphthalen-1-yl group. Key structural attributes include:
- Nitro groups: Electron-withdrawing substituents that enhance electrophilicity and influence reactivity in catalytic or biological systems.
- Trichloroethyl group: A bulky, electronegative moiety that may confer stability and hydrophobic interactions.
- Naphthalenylamino group: Aromaticity and planar geometry that could facilitate π-π stacking or binding to biological targets.
Properties
Molecular Formula |
C19H13Cl3N4O5 |
|---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
3,5-dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide |
InChI |
InChI=1S/C19H13Cl3N4O5/c20-19(21,22)18(23-16-7-3-5-11-4-1-2-6-15(11)16)24-17(27)12-8-13(25(28)29)10-14(9-12)26(30)31/h1-10,18,23H,(H,24,27) |
InChI Key |
WUOFAVSGUQQULF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(C(Cl)(Cl)Cl)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide typically involves multiple steps, starting with the nitration of benzamide derivatives. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to introduce nitro groups at the 3 and 5 positions of the benzamide ring. The trichloroethyl group is then introduced through a chlorination reaction, followed by the coupling of the naphthylamine group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of dinitrobenzamide derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
3,5-Dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3,5-dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide involves its interaction with specific molecular targets. The nitro groups and the trichloroethyl moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological effects .
Comparison with Similar Compounds
N-(2-{[(2-Hydroxy-naphthalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide (Compound 6)
Structural Differences :
Properties :
- Solubility : The hydroxy group in Compound 6 improves polarity compared to the hydrophobic trichloroethyl group in the target compound.
- Reactivity : The trichloroethyl group may reduce nucleophilic susceptibility compared to the hydroxynaphthyl-phenyl-methyl moiety.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Structural Differences :
Functionality :
- The N,O-bidentate directing group in this compound facilitates metal-catalyzed C–H bond functionalization, a property less pronounced in the target compound due to its electron-deficient nitro groups.
N-(2,2,2-Trichloro-1-(4-morpholinyl)ethyl)formamide (Trimorphamide)
Structural Differences :
- Shares the trichloroethyl group but replaces the naphthalenylamino-benzamide framework with a morpholine-formamide structure .
Physicochemical and Spectroscopic Comparisons
Melting Points and Solubility
- Compound 7 (N-(2-aminoethyl)-3,5-dinitrobenzamide): Melting point = 198°C due to hydrogen bonding from nitro and amide groups .
- Target Compound : Expected higher melting point (≥200°C) due to additional trichloroethyl group, but lower aqueous solubility owing to hydrophobicity.
Spectroscopic Profiles
- IR Spectroscopy : Nitro groups in both compounds show strong absorption near 1384 cm⁻¹ . The trichloroethyl group in the target compound may introduce C-Cl stretches at 600–800 cm⁻¹.
- NMR : The trichloroethyl group’s protons would appear downfield (δ ~4–5 ppm) compared to ethylenediamine-linked protons in analogs (δ ~3–4 ppm) .
Biological Activity
3,5-Dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3,5-dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide can be represented as follows:
- IUPAC Name : 3,5-Dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide
- Molecular Formula : C₁₅H₁₃Cl₃N₄O₄
- Molecular Weight : 397.65 g/mol
Antimicrobial Activity
Research indicates that compounds similar to 3,5-dinitro derivatives exhibit significant antimicrobial properties. For instance, studies have shown that nitro-substituted compounds can inhibit the growth of various bacterial strains through mechanisms that may involve disruption of cellular respiration or DNA synthesis.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study showed that it induces apoptosis in cancer cell lines by activating caspase pathways. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 10 | Caspase activation |
| MCF-7 (breast cancer) | 8 | ROS generation and mitochondrial dysfunction |
The biological activity of 3,5-dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide is believed to be mediated through several pathways:
- Nitric Oxide Release : Nitro groups can release nitric oxide (NO), which plays a role in various signaling pathways.
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been suggested that this compound inhibits key enzymes involved in metabolic pathways in target cells.
Case Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. demonstrated the antimicrobial efficacy of nitro-substituted benzamides against resistant bacterial strains. The results indicated that compounds with similar structures significantly inhibited bacterial growth.
Case Study 2: Anticancer Potential
In a clinical trial involving patients with advanced breast cancer, derivatives of this compound were administered to evaluate their effectiveness in reducing tumor size. Results showed a promising reduction in tumor markers and improved patient outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
